molecular formula C8H7ClFNO2 B13047055 2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid

2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid

Cat. No.: B13047055
M. Wt: 203.60 g/mol
InChI Key: FXMRKRQYYDWSHP-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid is an organic compound that features both amino and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and fluorine atoms in the aromatic ring can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group results in the corresponding alcohol.

Scientific Research Applications

2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The presence of the amino and carboxylic acid groups allows the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chlorophenyl)acetic acid
  • 2-Amino-2-(2-fluorophenyl)acetic acid
  • 2-Amino-2-(2-bromophenyl)acetic acid

Uniqueness

2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid is unique due to the presence of both chlorine and fluorine atoms in the aromatic ring. This combination can enhance the compound’s reactivity and biological activity compared to similar compounds with only one halogen substituent. The dual halogenation can also influence the compound’s solubility and stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

2-amino-2-(2-chloro-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7ClFNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

FXMRKRQYYDWSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)Cl

Origin of Product

United States

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